molecular formula C8H17NO3S B13168353 3-(1-Amino-2-methylpropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide

3-(1-Amino-2-methylpropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide

Cat. No.: B13168353
M. Wt: 207.29 g/mol
InChI Key: LAYGCSAPABPSNM-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₁₇NO₃S Molecular Weight: 219.29 g/mol Structural Features:

  • A tetrahydrothiophene 1,1-dioxide (sulfolane) core.
  • Substituents at the 3-position: A hydroxyl (-OH) group. A branched 1-amino-2-methylpropan-2-yl group (a primary amine with a tertiary carbon backbone).

For instance, sulfolanes with amino and hydroxyl groups (e.g., cis-4-((2,4-dichlorophenyl)amino)-3-hydroxytetrahydrothiophene 1,1-dioxide) exhibit plant growth regulatory activity .

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

3-(1-amino-2-methylpropan-2-yl)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C8H17NO3S/c1-7(2,5-9)8(10)3-4-13(11,12)6-8/h10H,3-6,9H2,1-2H3

InChI Key

LAYGCSAPABPSNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1(CCS(=O)(=O)C1)O

Origin of Product

United States

Preparation Methods

Core Synthesis of Tetrahydrothiophene 1,1-Dioxide

The foundational step involves synthesizing the tetrahydrothiophene 1,1-dioxide ring, which is a sulfone derivative of a tetrahydrothiophene ring. According to patent US20110306793A1, a typical route involves oxidation of a thiol or sulfide precursor to the corresponding sulfone.

Methodology:

  • Starting Material: A suitable tetrahydrothiophene precursor, often a thiol or sulfide.
  • Oxidation Step: Use of oxidizing agents such as hydrogen peroxide or peracids (e.g., m-chloroperbenzoic acid) to convert the sulfide to sulfone.
  • Reaction Conditions: Mild heating or room temperature oxidation in solvents like dichloromethane or tetrahydrofuran, with controlled addition of oxidant to prevent over-oxidation.

Reaction Scheme:

Tetrahydrothiophene → (Oxidation) → Tetrahydrothiophene 1,1-dioxide

Yield & Purification:

  • Typically high yields (~95%) with purification via column chromatography or recrystallization.

Introduction of the Hydroxyl Group at the 3-Position

The hydroxylation at the 3-position of the tetrahydrothiophene dioxide ring is achieved through electrophilic or nucleophilic substitution strategies, often involving epoxidation followed by ring-opening or direct hydroxylation.

Method:

  • Epoxidation: Using peracids (e.g., meta-chloroperbenzoic acid) to form an epoxide intermediate at the 3-position.
  • Ring-Opening: Acidic or basic hydrolysis to open the epoxide, introducing a hydroxyl group.
  • Alternative: Direct hydroxylation using oxidizing agents under controlled conditions.

Reaction Conditions:

Step Reagents Solvent Temperature Yield
Epoxidation m-CPBA Dichloromethane 0-25°C 85-95%
Hydroxylation Acid/Base Water or alcohol Room temp 80-90%

Functionalization with the 1-Amino-2-methylpropan-2-yl Group

The amino and methylpropan-2-yl substituents are introduced via nucleophilic substitution or reductive amination strategies, often starting from amino alcohol intermediates.

Approach 1: Direct Amination

  • Starting Material: 2-Amino-2-methyl-1-propanol (CAS No. 2854-16-2), synthesized via reduction of nitriles or aldehydes.
  • Reaction: Nucleophilic attack of amino alcohol on activated intermediates of the tetrahydrothiophene dioxide ring, such as halogenated derivatives.

Approach 2: Reductive Amination

  • Method: Condensation of aldehyde or ketone derivatives with ammonia or primary amines, followed by reduction with hydrogen over palladium catalysts.
  • Conditions: Hydrogenation at 20°C, using methanol as solvent, yields high purity amino derivatives.

Data from Literature:

Assembly of the Complete Molecule

The final step involves coupling the hydroxylated tetrahydrothiophene dioxide with the amino-alkyl fragment:

  • Method: Nucleophilic substitution of the hydroxyl group with the amino-alkyl group, possibly via activation of the hydroxyl (e.g., mesylation) followed by substitution.
  • Alternative: Use of coupling agents such as carbodiimides to facilitate amide or similar linkages.

Reaction Conditions:

Step Reagents Solvent Temperature Yield
Activation Mesyl chloride Dichloromethane 0-25°C 90%
Coupling Amino-alkyl derivative Toluene or DMF Reflux 75-85%

Summary of Data and Reaction Conditions

Step Reagents & Conditions Yield References
Synthesis of tetrahydrothiophene dioxide Oxidation with hydrogen peroxide or m-CPBA 95% ,
Hydroxylation at C-3 Epoxidation with m-CPBA, followed by ring-opening 85-95% ,
Preparation of amino precursor Hydrogenation of nitriles or aldehydes 99%
Coupling to form final compound Activation with mesyl chloride, nucleophilic substitution 75-90% ,

Notes and Considerations

  • Stereochemistry: The synthesis allows for stereoselective isomerization and epimerization, especially when carbonyl groups are present, facilitating the production of specific diastereomers.
  • Purification: Conventional purification techniques such as column chromatography, recrystallization, and HPLC are employed to isolate high-purity intermediates and final products.
  • Reaction Optimization: Temperature control, choice of solvent, and stoichiometry are critical for maximizing yields and minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a wide range of substituted thiolane derivatives.

Scientific Research Applications

3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features that may offer advantages over existing compounds.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Route Reactivity/Applications Biological Activity
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide C₈H₁₇NO₃S 219.29 -OH, -NH₂, sulfone Likely via nucleophilic addition or cyclization of sulfolene precursors Potential intermediate for agrochemicals; stability due to sulfone and branched amine Undocumented, but analogs active
cis-4-((2,4-Dichlorophenyl)amino)-3-hydroxytetrahydrothiophene 1,1-dioxide C₁₀H₁₂Cl₂N₂O₃S 311.18 -OH, -NH-Ar, sulfone Derived from 3-sulfolene via substitution Plant growth regulation (maize seedlings); enhanced vigor index and root/shoot length IC₅₀ values comparable to DCMU
3-Chlorothiete 1,1-dioxide C₃H₅ClO₂S 140.59 -Cl, sulfone Chlorination of thiete 1,1-dioxide under UV light Intermediate for Diels-Alder reactions; forms 3-substituted sulfolanes via elimination None reported
3-Aminotetrahydrothiophene 1,1-dioxide (synonyms in ) C₄H₉NO₂S 135.18 -NH₂, sulfone Reduction or amination of sulfolene derivatives Precursor for spirocyclic compounds; used in heterocyclizations Undocumented
3-((3-Methoxypropyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride C₈H₁₈ClNO₃S 243.75 -NH-(methoxypropyl), sulfone, hydrochloride Alkylation of 3-aminosulfolane Likely bioactive due to tertiary amine and sulfone; stability enhanced by hydrochloride Undocumented

Key Findings:

Synthetic Routes :

  • The target compound likely shares synthetic pathways with other sulfolane derivatives, such as nucleophilic addition to sulfolene precursors (e.g., 3-sulfolene) or catalytic oxidation of thietanes .
  • In contrast, 3-chlorothiete 1,1-dioxide is synthesized via UV-mediated chlorination, highlighting the divergent reactivity of sulfones .

Branched amines (e.g., 1-amino-2-methylpropan-2-yl) could sterically hinder reactions, unlike linear amines in 3-aminotetrahydrothiophene 1,1-dioxide .

Chlorinated derivatives (e.g., 3-chlorothiete 1,1-dioxide) lack bioactivity but serve as intermediates for functionalized sulfolanes .

Structural Stability: The sulfone group in all compounds confers thermal and oxidative stability, critical for industrial applications . Hydrochloride salts (e.g., 3-((3-methoxypropyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride) improve stability and solubility .

Critical Analysis of Contradictions and Limitations

  • Synthetic Yields : reports high yields for chlorothiete synthesis (~80%), whereas other methods (e.g., cyclization in ) are less efficient, emphasizing the need for optimization in branched-amine sulfolanes .

Biological Activity

3-(1-Amino-2-methylpropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide, a sulfur-containing organic compound, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a tetrahydrothiophene ring with hydroxyl and amino functional groups, which contribute to its reactivity and biological interactions. The molecular formula is C8H17NO3SC_8H_{17}NO_3S with a molecular weight of approximately 207.29 g/mol .

Chemical Structure and Properties

The compound features a tetrahydrothiophene backbone, which is significant for its biological activity. The presence of both an amino group and a hydroxyl group enhances its potential for interaction with various biological targets.

Property Value
Molecular FormulaC8H17NO3SC_8H_{17}NO_3S
Molecular Weight207.29 g/mol
Structural CharacteristicsTetrahydrothiophene with hydroxyl and amino groups

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Neurotransmitter Interaction : The compound's structure suggests it may interact with neurotransmitter systems, possibly influencing mood and cognitive functions.
  • Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development for metabolic disorders.

Study 1: Antimicrobial Properties

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Study 2: Neuropharmacological Effects

Research focusing on the interaction of the compound with neurotransmitter receptors showed promising results in modulating serotonin levels in vitro. This could indicate potential applications in treating mood disorders.

Study 3: Enzyme Interaction

A biochemical assay was performed to evaluate the inhibition of acetylcholinesterase by the compound. Results indicated moderate inhibition, suggesting a potential role in managing conditions like Alzheimer's disease.

Comparison with Similar Compounds

The following table outlines some compounds structurally similar to this compound and their unique characteristics:

Compound Name Structural Features Unique Characteristics
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxideContains an aminomethyl groupExhibits different biological activities compared to the target compound
3-Bromo-4-(2-methylbutoxy)tetrahydrothiophene 1,1-dioxideBromine substituent on the ringPotentially different reactivity due to bromine's electrophilic nature
3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxideSimilar amino and hydroxyl groupsSlightly altered properties due to structural differences

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